molecular formula C6H10ClN3 B13637149 (5-Chloro-1,3-dimethyl-1h-pyrazol-4-yl)methanamine

(5-Chloro-1,3-dimethyl-1h-pyrazol-4-yl)methanamine

Cat. No.: B13637149
M. Wt: 159.62 g/mol
InChI Key: NBWUVGBLPKAILZ-UHFFFAOYSA-N
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Description

(5-Chloro-1,3-dimethyl-1H-pyrazol-4-yl)methanamine is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound is characterized by the presence of a chloro substituent at the 5-position, two methyl groups at the 1 and 3 positions, and a methanamine group at the 4-position. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Chloro-1,3-dimethyl-1H-pyrazol-4-yl)methanamine typically involves multiple steps. One common method starts with the chlorination of 1,3-dimethyl-5-pyrazolone. This intermediate is then subjected to further reactions to introduce the methanamine group at the 4-position. The reaction conditions often involve the use of chlorinating agents and amination reagents under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(5-Chloro-1,3-dimethyl-1H-pyrazol-4-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines and other reduced derivatives.

    Substitution: The chloro group at the 5-position can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce a variety of substituted pyrazoles with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, (5-Chloro-1,3-dimethyl-1H-pyrazol-4-yl)methanamine is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology

In biological research, this compound is studied for its potential biological activities. Pyrazole derivatives are known to exhibit a range of pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. Researchers investigate the compound’s interactions with biological targets to understand its mechanism of action and therapeutic potential .

Medicine

In medicine, this compound and its derivatives are explored for their potential as drug candidates. The compound’s ability to interact with specific enzymes and receptors makes it a promising lead compound for drug discovery efforts .

Industry

In the industrial sector, this compound is used in the synthesis of agrochemicals, dyes, and other specialty chemicals. Its versatility and reactivity make it a valuable intermediate in various industrial processes .

Mechanism of Action

The mechanism of action of (5-Chloro-1,3-dimethyl-1H-pyrazol-4-yl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets depend on the specific biological context and the compound’s structural features .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (5-Chloro-1,3-dimethyl-1H-pyrazol-4-yl)methanamine lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methanamine group at the 4-position allows for unique interactions with biological targets, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(5-chloro-1,3-dimethylpyrazol-4-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10ClN3/c1-4-5(3-8)6(7)10(2)9-4/h3,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBWUVGBLPKAILZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1CN)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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